Enantioselective Inhibition of CYP2D6: A 6.3-Fold Higher Potency than R-Fluoxetine
(S)-Fluoxetine demonstrates markedly higher potency as a competitive inhibitor of the cytochrome P450 enzyme CYP2D6 compared to its (R)-counterpart. This is a critical differentiator for in vitro and in vivo studies investigating drug metabolism and potential drug-drug interactions [1]. In vitro assays show a 6.3-fold lower Ki value for (S)-fluoxetine, indicating significantly stronger inhibition of this key metabolic pathway.
| Evidence Dimension | CYP2D6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.22 +/- 0.11 µM |
| Comparator Or Baseline | (R)-Fluoxetine: Ki = 1.38 +/- 0.48 µM |
| Quantified Difference | 6.3-fold lower Ki (i.e., more potent inhibition) |
| Conditions | In vitro, human liver microsomes, bufuralol 1'-hydroxylation assay |
Why This Matters
This substantial difference in CYP2D6 inhibition is a primary reason to select the pure enantiomer for research where the interpretation of metabolic interactions requires a precise and controlled pharmacological stimulus, as the racemate's inhibitory effect is an average of its two constituent enantiomers.
- [1] Stevens, J. C., & Wrighton, S. A. (1993). Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450. The Journal of Pharmacology and Experimental Therapeutics, 266(2), 964-971. View Source
